molecular formula C13H10ClNS B14230360 Methanethione, (3-amino-5-chlorophenyl)phenyl- CAS No. 758686-28-1

Methanethione, (3-amino-5-chlorophenyl)phenyl-

Katalognummer: B14230360
CAS-Nummer: 758686-28-1
Molekulargewicht: 247.74 g/mol
InChI-Schlüssel: OKLWGABGXWZTLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanethione, (3-amino-5-chlorophenyl)phenyl- is a chemical compound with the molecular formula C13H10ClNS and a molecular weight of 247.7432 . This compound is characterized by the presence of a methanethione group attached to a phenyl ring, which is further substituted with an amino group at the 3-position and a chlorine atom at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methanethione, (3-amino-5-chlorophenyl)phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-chlorophenylboronic acid with phenylmethanethione under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methanethione, (3-amino-5-chlorophenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.

    Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chloro group can be substituted with nucleophiles like hydroxide or alkoxide ions to form phenols or ethers.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methanethione, (3-amino-5-chlorophenyl)phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Methanethione, (3-amino-5-chlorophenyl)phenyl- is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various industrial processes.

Wirkmechanismus

The mechanism of action of Methanethione, (3-amino-5-chlorophenyl)phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Researchers use various techniques, including molecular docking and biochemical assays, to elucidate the mechanism of action and identify the key interactions responsible for its effects.

Vergleich Mit ähnlichen Verbindungen

Methanethione, (3-amino-5-chlorophenyl)phenyl- can be compared with other similar compounds, such as:

    Methanone, (2-amino-5-chlorophenyl)phenyl-: This compound has a similar structure but differs in the position of the amino group.

    Indole derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural similarities with Methanethione, (3-amino-5-chlorophenyl)phenyl-.

The uniqueness of Methanethione, (3-amino-5-chlorophenyl)phenyl- lies in its specific substitution pattern and the presence of the methanethione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

758686-28-1

Molekularformel

C13H10ClNS

Molekulargewicht

247.74 g/mol

IUPAC-Name

(3-amino-5-chlorophenyl)-phenylmethanethione

InChI

InChI=1S/C13H10ClNS/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI-Schlüssel

OKLWGABGXWZTLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)C2=CC(=CC(=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.